(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
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Overview
Description
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a chlorobenzylidene group, and a fluorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple steps, starting with the preparation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzylidene group is then introduced via a condensation reaction with a chlorobenzaldehyde derivative. Finally, the fluorobenzenesulfonate moiety is attached through a sulfonation reaction using 4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond in the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have bioactive properties, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s unique structural features. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate: Similar structure but lacks the fluorine atom.
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a fluorine atom.
(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of both the chlorobenzylidene and fluorobenzenesulfonate groups in (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making the compound a valuable subject for further research.
Properties
Molecular Formula |
C21H12ClFO5S |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H12ClFO5S/c22-14-3-1-2-13(10-14)11-20-21(24)18-9-6-16(12-19(18)27-20)28-29(25,26)17-7-4-15(23)5-8-17/h1-12H/b20-11- |
InChI Key |
GEHSJSAEJITCGL-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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